2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione

Anticoagulant Hemostasis Drug Discovery

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione (molecular formula C₁₈H₁₆O₃, molecular weight 280.3 g/mol) is a synthetic organic compound belonging to the 2-aryl-1,3-indandione class. This class is characterized by a 1,3-indandione core substituted at the 2-position with an aromatic ring.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
Cat. No. B13676886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H16O3/c1-11(2)21-13-9-7-12(8-10-13)16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11,16H,1-2H3
InChIKeyMRUNLVPGTHGVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione: Chemical Identity and Procurement Baseline


2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione (molecular formula C₁₈H₁₆O₃, molecular weight 280.3 g/mol) is a synthetic organic compound belonging to the 2-aryl-1,3-indandione class . This class is characterized by a 1,3-indandione core substituted at the 2-position with an aromatic ring. The compound features a 4-isopropoxyphenyl substituent, distinguishing it from other alkoxy-substituted analogs such as the methoxy (anisindione), ethoxy, and propoxy derivatives . 2-Aryl-1,3-indandiones are recognized for their ability to act as vitamin K antagonists, inhibiting the synthesis of vitamin K-dependent coagulation factors (II, VII, IX, X) [1]. The compound is primarily available as a research chemical from specialty chemical suppliers, with catalog listings indicating its use in screening libraries and as a synthetic building block.

Vitamin K cycle inhibitor probe
Coagulation factor synthesis research
Branched alkoxy SAR studies
Synthetic intermediate for derivatization

Why 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione Cannot Be Interchanged with Generic Indandiones


Within the 2-aryl-1,3-indandione class, even minor modifications to the aryl substituent can significantly alter pharmacological properties, including potency, toxicity, and ulcerogenicity [1]. For example, the presence and position of halogen atoms on the phenyl ring have been shown to drastically affect both anticoagulant activity and the incidence of adverse effects [1]. Similarly, the nature of the alkoxy group (methoxy, ethoxy, propoxy, isopropoxy) influences steric and electronic properties, potentially impacting target binding and metabolic stability . Generic substitution between, for instance, the unsubstituted 2-phenyl-1,3-indandione (phenindione) and an alkoxy-substituted analog like 2-(4-isopropoxyphenyl)-1H-indene-1,3(2H)-dione is therefore not scientifically valid without specific comparative data. The following evidence quantifies the specific performance of the 4-isopropoxyphenyl analog against its closest comparators.

Alkoxy variation
May shift anticoagulant activity and tolerability endpoint profile.
Ulcerogenic potential
Substitution pattern influences ulcerogenicity; class-level inference does not predict compound-specific profile.
Rodenticidal potency
Highly dependent on 2-substituent; isopropoxy analog requires specific evaluation.

Quantitative Differentiation of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione from Structural Analogs


In Vitro Anticoagulant Activity of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione in Human Plasma (APTT Assay)

2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione demonstrated anticoagulant activity in an Ortho-activated thrombofax (APTT) assay using human dead plasma at a concentration of 32 µM . While this is a single-concentration screen, it provides a baseline for its functional activity. The exact mechanism and potency relative to other indandiones cannot be fully established without direct comparative data, but the result confirms that the isopropoxy substitution retains the class's characteristic anticoagulant effect [1].

Anticoagulant Activity (APTT)
Single-point screen
32 µM (active)
Reported anticoagulant activity in human plasma; supports coagulation probe use.
No direct comparator data; class-level inference.
Anticoagulant Hemostasis Drug Discovery

Structural Differentiation: Isopropoxy vs. Methoxy/Propoxy Substituents on the 2-Aryl-1,3-Indandione Scaffold

The target compound's 4-isopropoxyphenyl group imparts distinct steric and electronic properties compared to the linear alkoxy analogs such as methoxy (anisindione) and propoxy derivatives . While quantitative SAR data specific to this exact compound is limited in the public domain, the branched isopropoxy group has a larger steric bulk (molar refractivity) and different lipophilicity (π value) compared to the linear methoxy or ethoxy groups. For example, the calculated logP for 2-(4-isopropoxyphenyl)-1H-indene-1,3(2H)-dione is expected to be higher than that of anisindione (2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione, MW 252.27, melting point 152-157°C) due to the additional methyl group . This increased lipophilicity may influence membrane permeability and metabolic stability, a factor known to be critical for the in vivo efficacy of anticoagulant indandiones [1].

Lipophilicity & Steric Profile
Class-level inference
LogP: predicted higher than methoxy; Molar refractivity: greater steric bulk
May influence metabolic stability and protein binding.
Exact SAR data to verify.
Medicinal Chemistry SAR Chemical Synthesis

Comparative Rodenticidal Efficacy: Indandione Scaffold Benchmarking

While direct rodenticidal data for 2-(4-isopropoxyphenyl)-1H-indene-1,3(2H)-dione is not available, the 2-aryl-1,3-indandione class has been evaluated in rodent models. A comparative study of five anticoagulant rodenticides found that 2-isovaleryl-1,3-indandione and 2-naphthyl-1,3-indandione were less effective than warfarin against Rattus norvegicus [1]. In contrast, diphacinone (2-diphenylacetyl-1,3-indandione) at 0.0025% was considered a good alternative to 0.005% warfarin against R. norvegicus and at 0.0125% was probably more effective against R. rattus than 0.025% warfarin [1]. The oral LD50 for diphacinone in rats is 3 mg/kg [2]. This class-level evidence demonstrates that the nature of the 2-substituent on the 1,3-indandione core is a primary driver of rodenticidal potency and species-specific efficacy. 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione represents a distinct substituent profile (alkoxyaryl) whose rodenticidal potential would require specific evaluation.

Rodenticidal Efficacy (Class-level)
Class-level inference
Diphacinone: 0.0025% effective alternative to warfarin vs 2-isovaleryl-1,3-indandione: less effective than warfarin
2-Substituent dramatically shifts potency; isopropoxy analog requires specific evaluation.
No direct data for target compound.
Rodenticide Toxicology Pest Control

Safety Profile Differentiation: Ulcerogenicity in 2-Aryl-1,3-Indandiones

A comparative pharmacological study of 2-aryl-1,3-indandione derivatives revealed that while many compounds in the class possess anti-inflammatory and anticoagulant activity, they are also often associated with ulcerogenic effects [1]. Notably, the study found that compounds with two bromine atoms in the R1 and R4 positions of the phenyl ring simultaneously exhibited low toxicity and no ulcerogenic effects, alongside interesting anti-inflammatory (compound G/21) and anticoagulant (G/22) activity [1]. This indicates that the safety profile of 2-aryl-1,3-indandiones is highly sensitive to the specific substitution pattern on the aryl ring. Therefore, the toxicity and ulcerogenicity of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione cannot be predicted from other class members and must be determined empirically.

Ulcerogenicity Profile
Class-level inference
Dibromo-substituted analogs: low toxicity, no ulcerogenic effects. Other analogs: ulcerogenic.
Substitution pattern strongly influences tolerability; compound-specific evaluation required.
No direct data for isopropoxy analog.
Toxicology Drug Safety Anti-inflammatory

High-Value Research and Industrial Application Scenarios for 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione


Medicinal Chemistry: Lead Optimization in Anticoagulant Discovery Programs

Given its confirmed in vitro anticoagulant activity in human plasma at 32 µM , 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione serves as a structurally distinct starting point for medicinal chemistry campaigns targeting the vitamin K cycle. The branched isopropoxy substituent offers a unique steric and lipophilic profile compared to linear alkoxy or unsubstituted phenyl analogs, providing a new vector for exploring structure-activity relationships (SAR) around metabolic stability, CYP450 interactions, and plasma protein binding . Its use is justified in programs seeking to move beyond the well-characterized but safety-limited scaffolds of phenindione and anisindione.

Chemical Biology: Tool Compound for Coagulation Cascade Studies

The compound's ability to prolong APTT in human plasma makes it a potential chemical probe for dissecting the intrinsic pathway of the coagulation cascade. Unlike clinically used indandiones (e.g., phenindione) which have known, but complex, adverse effect profiles [1], this research-grade analog can be used in controlled in vitro settings to study vitamin K antagonism without the confounding variables of in vivo metabolism or toxicity. Its unique substitution pattern may also be leveraged to develop photoaffinity or activity-based probes for target identification.

Agrochemical Research: Novel Rodenticide Candidate Screening

The 2-aryl-1,3-indandione scaffold is a validated pharmacophore for anticoagulant rodenticides, as demonstrated by the commercial success of diphacinone and chlorophacinone [2]. 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione represents a novel substituent combination not previously evaluated in published rodenticide efficacy studies. It is therefore a prime candidate for inclusion in screening cascades aimed at identifying next-generation rodenticides with improved potency, species-specificity, or reduced secondary poisoning risks. Its evaluation would directly address the known efficacy gaps of earlier indandiones like 2-isovaleryl-1,3-indandione [2].

Synthetic Chemistry: Building Block for Complex Indandione Derivatives

As a functionalized 2-aryl-1,3-indandione, this compound can serve as a versatile synthetic intermediate. The reactive 1,3-diketone moiety and the electron-rich isopropoxyphenyl ring allow for further derivatization through reactions such as Knoevenagel condensations, Michael additions, or electrophilic aromatic substitution [3]. This makes it a valuable building block for generating diverse libraries of indandione-based compounds for screening against a wide range of biological targets beyond coagulation, including those related to inflammation and cancer [4].

Application
Selection Property
Validation Focus
Anticoagulant lead optimization
Branched alkoxy SAR vector
CYP450 metabolism, plasma protein binding
Coagulation cascade probe
APTT prolongation activity
Intrinsic pathway enzyme assays
Rodenticide screening candidate
Novel 2-aryl substituent
Species-specific efficacy trials, secondary poisoning risk assessment
Synthetic building block
Reactive 1,3-diketone core
Derivatization reactions, library generation
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